2-丁烯酰氯

描述

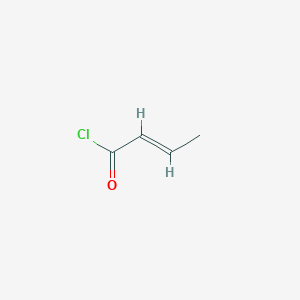

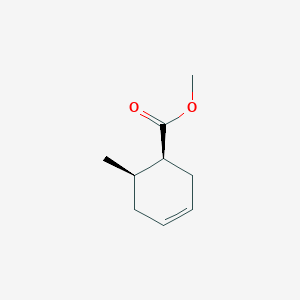

2-Butenoyl chloride, also known as 2-Butenoyl chloride, is a useful research compound. Its molecular formula is C4H5ClO and its molecular weight is 104.53 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Butenoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Butenoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

结构和构象分析

- 电子衍射研究: 使用气相电子衍射研究了反式-2-丁烯酰氯及其衍生物的结构和构象,揭示了分子几何结构和构象的见解 (Nordtømme & Hagen, 1985)。

化学反应性和稳定性

- 能量优化和振动频率: 研究集中在2-甲基-2-丁烯酰氟和氯的构象稳定性和结构上,利用从头算计算探索了能量形式和构象间相互转换的障碍 (Badawi, 1998)。

- 热分解: 对包括E-2-丁烯酰氯在内的各种氯代酰氯的热分解进行了研究,提供了关于分解途径和反应机制的见解 (Allen & Russell, 2004)。

电化学应用

- 电分析研究: 研究涉及使用2-丁烯酰氯衍生物制备聚合物膜电极以感测钴(II)离子,展示了其在电分析应用中的潜力 (Bandi et al., 2011)。

- CO2的电催化还原: 通过使用铁席夫碱络合物对CO2进行电催化还原生成甲酸的研究,突出了2-丁烯酰氯衍生物在理解反应机制和产物形成中的作用 (Nichols et al., 2018)。

分析和传感应用

- 氯离子选择性传感器: 利用缔合物在聚氯乙烯基质中的阴离子受体开发了一个电位计氯传感器,其中2-丁烯酰氯的衍生物发挥了作用,展示了其在创建选择性传感器中的应用 (Gupta et al., 2009)。

在化学合成中

- 胺催化酯形成机制: 对苯甲酰氯的胺催化反应进行的研究,该反应与2-丁烯酰氯在结构上有关,提供了关于催化机制和中间体形成的见解 (Hubbard & Brittain, 1998)。

- 有机化学中的自由基生成: 使用2-丁烯酰氯的衍生物研究基于苯氧基的自由基生成,展示了其在理解有机化学中自由基生成机制中的实用性 (Lahti et al., 1996)。

安全和危害

2-Butenoyl chloride is a dangerous substance. It is flammable and its containers may explode when heated . The compound causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and keeping it away from heat/sparks/open flames/hot surfaces .

作用机制

Target of Action

Crotonyl chloride, also known as (E)-but-2-enoyl chloride, (E)-2-Butenoyl chloride, or 2-Butenoyl chloride, primarily targets histone proteins in cells . It acts on the lysine residues of these proteins, leading to a post-translational modification known as lysine crotonylation . This modification is recognized by certain “reader” proteins, which then translate it into diverse functional outcomes within the cell .

Mode of Action

Crotonyl chloride interacts with its targets through a process known as crotonylation . This involves the transfer of the crotonyl group from crotonyl-CoA to the ε-amino group of lysine residues in histone proteins . The enzyme acyl-CoA synthetase short-chain family member 2 (ACSS2) plays a crucial role in this process, converting crotonate into crotonyl-CoA .

Biochemical Pathways

The action of crotonyl chloride affects several biochemical pathways. It is involved in the regulation of gene transcription, DNA damage response, enzymes regulation, metabolic pathways, cell cycle, and localization of heterochromatin in cells . The crotonylation of histones can alter gene expression, thereby influencing these pathways .

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a density of 1091 g/mL at 25 °C . It has a boiling point of 120-123 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The crotonylation of histones by crotonyl chloride can have significant molecular and cellular effects. It can alter the structure of chromatin, the material that makes up chromosomes, thereby influencing gene expression . This can lead to changes in cellular functions and processes .

Action Environment

The action of crotonyl chloride can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it has a specific storage temperature range of 2-8°C . Furthermore, its efficacy may be influenced by the presence of other compounds in the environment, such as other acyl-CoA molecules, which could compete with crotonyl-CoA for the same lysine residues on histone proteins .

生化分析

Biochemical Properties

Crotonyl chloride is involved in several biochemical reactions. It is known to interact with various enzymes and proteins. For instance, it is a substrate for the enzyme ECHS1, which catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of crotonyl chloride on cellular processes are complex and multifaceted. For instance, crotonylation, a post-translational modification involving crotonyl groups, has been found to play a significant role in the regulation of gene expression . This suggests that crotonyl chloride, as a potential source of crotonyl groups, could influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, crotonyl chloride exerts its effects through various mechanisms. For example, it can participate in binding interactions with biomolecules, potentially influencing enzyme activity and gene expression. In the case of the enzyme ECHS1, crotonyl chloride serves as a substrate, undergoing a transformation that contributes to the enzyme’s overall catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of crotonyl chloride can change over time. Factors such as the compound’s stability and degradation rate can influence these temporal dynamics. For instance, crotonyl chloride is known to have a boiling point of 120-123 °C and a density of 1.091 g/mL at 25 °C , suggesting that it may be relatively stable under certain conditions.

Metabolic Pathways

Crotonyl chloride is involved in several metabolic pathways. For example, it is a key intermediate in the ethylmalonyl-CoA pathway for acetyl-CoA assimilation . This pathway involves various enzymes and cofactors, and crotonyl chloride’s role in it could influence metabolic flux and metabolite levels.

属性

IUPAC Name |

(E)-but-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUIDDKTATZJFE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314046 | |

| Record name | trans-Crotonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | trans-Crotonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-35-4, 10487-71-5 | |

| Record name | trans-Crotonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotonoyl chloride (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010487715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Crotonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotonoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Crotonoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for crotonyl chloride?

A1: Crotonyl chloride has the molecular formula C4H5ClO and a molecular weight of 104.54 g/mol. Spectroscopically, the s-trans conformer (major) shows a characteristic carbonyl stretching band in the infrared spectrum around 1770 cm-1. [] The Raman and infrared spectra have been thoroughly studied, providing information on conformational stability, barriers to internal rotation, and vibrational assignments. []

Q2: What are the major conformational isomers of crotonyl chloride and their relative stability?

A2: Crotonyl chloride exists primarily as two conformational isomers: s-trans and s-cis. The s-trans conformer, where the methyl group is trans to the CClO group, is the most stable form in the fluid phases and the only one observed in the solid state. [] This conformational preference has been confirmed by both spectroscopic data and ab initio calculations. []

Q3: What type of reactions is crotonyl chloride commonly used for?

A4: Crotonyl chloride is primarily employed in acylation reactions. [, , , , ] Its reactivity stems from the electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles such as alcohols, amines, and enolates.

Q4: Can you provide specific examples of how crotonyl chloride has been used in organic synthesis?

A4: Crotonyl chloride has been utilized in the synthesis of various compounds, including:

- Vinylacetic acid esters: Crotonyl chloride reacts with alcohols in the presence of strong bases, leading to an unusual double-bond shift and forming vinylacetic acid esters. [, ] This reaction pathway highlights the influence of reaction conditions on product selectivity.

- Chiral α,β-unsaturated carboximides: Crotonyl chloride reacts with lithiated 2-oxazolidinones to form chiral α,β-unsaturated carboximides. [] These compounds serve as valuable chiral dienophiles in asymmetric Diels-Alder reactions.

- Piperidine-2,3-dicarboxylic acids: Enantiopure stereoisomers of cyclic amino diacids, including 2,3-piperidinedicarboxylic acid derivatives, are synthesized via an aza-annulation reaction using crotonyl chloride and enamino esters. []

- Adamantane derivatives: Crotonyl chloride reacts with enamines of 4,4-disubstituted cyclohexanones, leading to the formation of adamantane derivatives. [] This reaction provides valuable insights into [, ] sigmatropic rearrangement transition state stereochemistry.

Q5: How does the structure of crotonyl chloride impact its reactivity?

A5: The presence of the α,β-unsaturated carbonyl system in crotonyl chloride significantly influences its reactivity. The electron-withdrawing carbonyl group enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack. This reactivity is key to its applications in Diels-Alder reactions and conjugate additions.

Q6: Have computational methods been applied to study crotonyl chloride?

A7: Yes, computational studies, particularly ab initio calculations, have been employed to understand the conformational preferences and barriers to internal rotation in crotonyl chloride. [] These calculations provide valuable insights into the molecule's structure and dynamics, complementing experimental findings.

Q7: How do structural modifications of crotonyl chloride affect its reactivity?

A7: While limited SAR data is provided in the papers, we can infer some trends:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

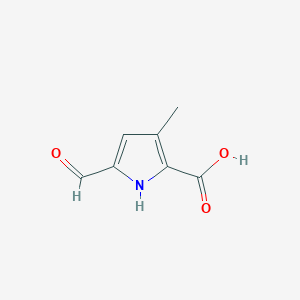

![2-(1-(1H-Benzo[d]imidazol-2-yl)hydrazinyl)ethanol](/img/structure/B145537.png)

![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)